An In-Depth Technical Guide to the Synthesis and Characterization of N-Methyl-5-bromo-4,7-diazaindole
An In-Depth Technical Guide to the Synthesis and Characterization of N-Methyl-5-bromo-4,7-diazaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-5-bromo-4,7-diazaindole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 4,7-diazaindole (or pyrrolo[2,3-b]pyrazine) scaffold is a recognized pharmacophore, and its derivatives have been explored for a range of therapeutic applications, notably as kinase inhibitors. The introduction of a methyl group at the nitrogen of the pyrrole ring and a bromine atom at the 5-position can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity and target selectivity. This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-5-bromo-4,7-diazaindole, intended to aid researchers in its preparation and evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of N-Methyl-5-bromo-4,7-diazaindole is presented in Table 1.
Table 1: Physicochemical Properties of N-Methyl-5-bromo-4,7-diazaindole
| Property | Value | Reference |
| CAS Number | 1217090-32-8 | [1] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Alternate Name | 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine | [1] |
Synthesis
The synthesis of N-Methyl-5-bromo-4,7-diazaindole is typically achieved through a two-step process: first, the synthesis of the precursor 5-bromo-4,7-diazaindole, followed by its N-methylation.
Step 1: Synthesis of 5-Bromo-4,7-diazaindole
A common route to 5-bromo-4,7-diazaindole involves the cyclization of a substituted pyrazine derivative.[2][3] The following protocol is based on a reported procedure.[2]
Experimental Protocol:
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Reaction Setup: Under a nitrogen atmosphere, dissolve potassium tert-butoxide (3.70 g, 33.0 mmol) in anhydrous tetrahydrofuran (THF, 80 mL).
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Addition of Precursor: Prepare a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (9.00 g, 33.0 mmol) in anhydrous THF (84 mL). Add this solution dropwise to the potassium tert-butoxide solution over a period of 30 minutes.
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Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 1 hour.
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Work-up: Cool the reaction mixture to room temperature and filter the solid. Wash the filter cake with ethyl acetate (200 mL) and saturated brine (2 x 50 mL).
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Extraction: Combine the aqueous phases and extract with ethyl acetate (2 x 60 mL).
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Purification: Combine all organic phases and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (3:1 v/v) eluent to yield 5-bromo-4,7-diazaindole as a yellow solid.[2]
Step 2: N-Methylation of 5-Bromo-4,7-diazaindole
Proposed Experimental Protocol (Adaptation):
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Reaction Setup: In a resealable pressure tube, combine 5-bromo-4,7-diazaindole (1.0 mmol), a suitable base (e.g., Cs₂CO₃, 1.0 mmol), and [Cp*IrCl₂]₂ (1 mol%).
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Solvent: Add methanol (5 mL) to the reaction mixture.
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Reaction: Seal the tube and heat the mixture at 140 °C for 17 hours in the air.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford N-Methyl-5-bromo-4,7-diazaindole.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Methyl-5-bromo-4,7-diazaindole. The expected characterization data, based on related compounds, are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the diazaindole core and a singlet for the N-methyl group. The chemical shifts will be influenced by the bromine substituent and the positions of the nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment. The signals for the carbon atoms attached to bromine and nitrogen will be of particular diagnostic value.
While experimental spectra for N-Methyl-5-bromo-4,7-diazaindole are not publicly available, Table 2 provides predicted chemical shifts and data from structurally similar compounds for reference.[4]
Table 2: Expected and Reference NMR Data
| Nucleus | Expected Chemical Shift Range (ppm) | Reference Compound & Data (ppm)[4] |
| ¹H NMR | 5-Bromo-3-methyl-1H-indole | |
| Aromatic CH | 7.92 (s, 1H), 7.73 (d, 1H), 7.29 (dd, 1H), 7.22 (d, 1H), 6.99 (s, 1H) | |
| N-CH₃ | ~3.5 - 4.0 | |
| ¹³C NMR | 5-Bromo-3-methyl-1H-indole | |
| Aromatic C | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60 | |
| N-CH₃ | ~30 - 35 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound. For N-Methyl-5-bromo-4,7-diazaindole, the mass spectrum should exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight of 212.05 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units should be observed for all bromine-containing fragments.
Biological Activity and Potential Applications
The azaindole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The introduction of a bromine atom at the 5-position provides a handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to explore structure-activity relationships (SAR) and develop potent and selective inhibitors.
While specific biological data for N-Methyl-5-bromo-4,7-diazaindole is not extensively reported, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate or a lead compound in drug discovery programs targeting various kinases.
Conclusion
N-Methyl-5-bromo-4,7-diazaindole represents a valuable building block for the synthesis of novel bioactive molecules. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The adaptable synthetic protocols and expected analytical data will be a useful resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this and related compounds for therapeutic applications. Further experimental validation of the proposed synthesis and detailed biological evaluation are warranted to fully elucidate the potential of this compound.


